molecular formula C11H13ClO B107604 2-tert-Butylbenzoyl chloride CAS No. 16372-51-3

2-tert-Butylbenzoyl chloride

Cat. No.: B107604
CAS No.: 16372-51-3
M. Wt: 196.67 g/mol
InChI Key: ZQOZLLNCVHPQMV-UHFFFAOYSA-N
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Description

2-tert-Butylbenzoyl chloride is an organic compound with the molecular formula C11H13ClO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a tert-butyl group at the second position. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-tert-Butylbenzoyl chloride can be synthesized through the Friedel-Crafts acylation of tert-butylbenzene with phosgene or thionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous flow of tert-butylbenzene and phosgene through a reactor containing a Lewis acid catalyst. The reaction mixture is then quenched with water to remove any unreacted phosgene, and the product is purified through distillation .

Chemical Reactions Analysis

Types of Reactions: 2-tert-Butylbenzoyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Amides: From reaction with amines.

    Esters: From reaction with alcohols.

    2-tert-Butylbenzoic Acid: From hydrolysis.

Scientific Research Applications

2-tert-Butylbenzoyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the preparation of biologically active molecules for research purposes.

    Medicine: Serves as an intermediate in the synthesis of drugs and other therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    4-tert-Butylbenzoyl chloride: Similar structure but with the tert-butyl group at the fourth position.

    Benzoyl chloride: Lacks the tert-butyl group, making it less sterically hindered.

    2-tert-Butylbenzoic acid: The hydrolyzed form of 2-tert-Butylbenzoyl chloride.

Uniqueness: this compound is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the reactivity and selectivity of the compound in various chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules .

Properties

IUPAC Name

2-tert-butylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO/c1-11(2,3)9-7-5-4-6-8(9)10(12)13/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQOZLLNCVHPQMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80548910
Record name 2-tert-Butylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80548910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16372-51-3
Record name 2-tert-Butylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80548910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-tert-butylbenzoyl chloride
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